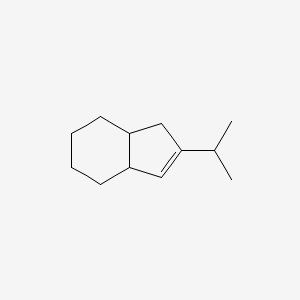

2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene

Description

2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene is a bicyclic hydrocarbon featuring a bridged cyclohexane core with a propan-2-yl substituent. This compound belongs to the methanoindenes, a class of molecules characterized by fused cyclopentane and cyclohexane rings. While its exact applications remain under investigation, structural analogs are widely used in fragrances, polymers, and synthetic intermediates .

Properties

CAS No. |

919104-82-8 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

2-propan-2-yl-3a,4,5,6,7,7a-hexahydro-1H-indene |

InChI |

InChI=1S/C12H20/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h7,9-11H,3-6,8H2,1-2H3 |

InChI Key |

DCFAAGDVPXBIMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2CCCCC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Friedel-Crafts alkylation, where an appropriate precursor containing a linear chain with a terminal isopropyl group undergoes cyclization in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Formation of indene-2-carboxylic acid or indene-2-one.

Reduction: Formation of 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydroindane.

Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene skeleton with several analogs, differing primarily in substituents. Key examples include:

Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl Ester (CAS 113889-23-9)

- Structure: Features a butanoate ester group instead of the propan-2-yl substituent.

- Applications : Used as a read-across analog for toxicity evaluations due to shared reactivity of the bicyclic core .

- Key Data : Demonstrated negligible impact of vinylene group orientation on reactivity, validating its use in safety assessments .

Verdyl Acetate (3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl Acetate; CAS 5413-60-5)

- Structure: Contains an acetate ester at position 5 or 6 of the methanoindene core.

- Applications : Common fragrance ingredient in flexible polyurethane materials and consumer products .

- Key Data : IR and NMR spectra confirm ester functionality and regioselectivity in synthesis .

Cyclacet and Cyclaprop (Proprietary Fragrance Compounds)

- Structure: Acetate (Cyclacet) and propionate (Cyclaprop) esters of the methanoindene core.

- Applications: Enhance floral and woody notes in perfumes .

- Key Data : Commercial mixtures often include positional isomers (e.g., 5-yl and 6-yl acetates), affecting volatility and odor profiles .

Physicochemical Properties

| Property | Target Compound | Butanoic Acid Ester (CAS 113889-23-9) | Verdyl Acetate (CAS 5413-60-5) |

|---|---|---|---|

| Molecular Weight | ~178.27 (estimated) | 222.28 | 208.25 |

| Functional Group | Propan-2-yl | Butanoate ester | Acetate ester |

| Boiling Point | Not reported | 250–270°C (estimated) | 230–245°C |

| Solubility | Low polarity (hydrocarbon) | Moderate in organic solvents | High in ethanol, acetone |

- Notes: The propan-2-yl group in the target compound increases hydrophobicity compared to ester-containing analogs . Ester derivatives exhibit higher polarity, enhancing compatibility with polymer matrices (e.g., polyurethanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.